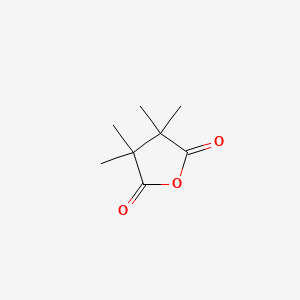

Tetramethylsuccinic anhydride

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 92363. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

3,3,4,4-tetramethyloxolane-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O3/c1-7(2)5(9)11-6(10)8(7,3)4/h1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYZIXHLDWJBHDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)OC(=O)C1(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00188554 | |

| Record name | Dihydro-3,3,4,4-tetramethyl-2,5-furandione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00188554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35046-68-5 | |

| Record name | Tetramethylsuccinic anhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035046685 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC92363 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92363 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dihydro-3,3,4,4-tetramethyl-2,5-furandione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00188554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetramethylsuccinic anhydride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G3SNF582YQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of Tetramethylsuccinic Anhydride from Dimethylmalonic Acid: A Mechanistic and Procedural Analysis

Abstract

This technical guide provides a comprehensive exploration of the synthetic pathway from dimethylmalonic acid to tetramethylsuccinic anhydride. A direct, single-step conversion is fraught with significant chemical challenges, primarily the thermal instability of key intermediates. Dimethylmalonic acid readily undergoes decarboxylation, while its corresponding anhydride is prone to decomposition into dimethylketene and carbon dioxide. This document elucidates these mechanistic hurdles and proposes a robust, multi-step synthetic strategy that leverages the formation and controlled dimerization of a dimethylketene intermediate. We will detail the underlying chemical principles, provide step-by-step experimental protocols, and offer field-proven insights to guide researchers through this challenging but feasible transformation.

Introduction

This compound (3,3,4,4-tetramethyloxolane-2,5-dione) is a cyclic dicarboxylic anhydride noteworthy for the substantial steric hindrance imparted by its four methyl groups.[1] This structural feature confers unique properties, such as enhanced thermal stability and modified reactivity compared to its unsubstituted analogue, succinic anhydride, making it a valuable building block in polymer chemistry and specialized organic synthesis.[1] The precursor, dimethylmalonic acid, is a dicarboxylic acid where both methylene hydrogens have been substituted with methyl groups.[2]

The synthetic challenge lies in the inherent chemical tendencies of the starting material and its immediate derivatives. Heating dimethylmalonic acid typically induces decarboxylation to yield isobutyric acid and carbon dioxide, bypassing the formation of a stable cyclic anhydride.[3][4] Furthermore, attempts to form the intermediate dimethylmalonic anhydride, for instance through dehydration, are often thwarted by its rapid decomposition into dimethylketene and carbon dioxide, or its tendency to form polymeric structures.[5][6]

This guide, therefore, moves beyond a hypothetical direct conversion to present a scientifically grounded, multi-stage pathway. This strategy involves the deliberate generation of dimethylketene from dimethylmalonic acid, its subsequent dimerization, and the chemical conversion of the resulting cyclic dimer into the target anhydride.

Mechanistic Hurdles: The Challenge of a Direct Pathway

Understanding the competing reaction pathways is critical to appreciating the necessity of a multi-step approach. When dimethylmalonic acid is subjected to conditions intended for dehydration and cyclization, several off-target reactions predominate.

-

Decarboxylation of Dimethylmalonic Acid: Substituted malonic acids are known to lose carbon dioxide upon heating. The reaction proceeds through a cyclic six-membered transition state, which is sterically accessible and energetically favorable, leading to the formation of the corresponding carboxylic acid (in this case, isobutyric acid).[3][4]

-

Instability of Dimethylmalonic Anhydride: Should the transient dimethylmalonic anhydride form, it is highly unstable. Research has shown that malonic anhydrides readily undergo a concerted [2s+2a] cycloreversion below room temperature to yield a ketene and carbon dioxide.[5][6] This decomposition is a major obstacle to isolating the desired intermediate.

-

Polymerization: Early work by Staudinger in reacting dimethylmalonic acid with acetic anhydride did not yield a simple monomeric anhydride but rather a polymeric substance.[5] This indicates that intermolecular reactions can outcompete the desired intramolecular cyclization under certain dehydrating conditions.

These competing pathways are illustrated below, highlighting why a direct synthesis is not a viable strategy.

Caption: Competing reaction pathways from dimethylmalonic acid.

A Viable Multi-Step Synthetic Pathway

To circumvent the issues of instability and decarboxylation, a logical pathway involves harnessing the decomposition product—dimethylketene—as a key intermediate. The proposed synthesis is a four-step process.

Caption: Proposed multi-step synthetic workflow.

Step 2.1: Generation of Dimethylketene

The controlled thermal decomposition of dimethylmalonic anhydride (formed in situ from dimethylmalonic acid) is the most direct route to dimethylketene. Using a dehydrating agent like acetic anhydride at elevated temperatures can facilitate this process.[5] The key is to perform this step under conditions that allow for the immediate removal and reaction of the highly reactive ketene as it forms.

Step 2.2: Dimerization of Dimethylketene

Dimethylketene, like other ketenes, is unstable and readily dimerizes via a [2+2] cycloaddition reaction.[7] This process yields a stable crystalline solid, 2,2,4,4-tetramethylcyclobutane-1,3-dione. This dimerization often occurs spontaneously as the ketene is generated.

Step 2.3: Conversion of Dimer to Tetramethylsuccinic Acid

This is the most chemically intensive step. The stable cyclobutane ring of the dimer must be cleaved to produce the linear backbone of succinic acid. A Baeyer-Villiger oxidation is a well-established method for inserting an oxygen atom into a carbon-carbon bond adjacent to a carbonyl group. Treatment of the dione with a peroxy acid (e.g., m-CPBA or trifluoroperacetic acid) would yield a cyclic anhydride intermediate (a lactone anhydride). Subsequent hydrolysis of this intermediate under acidic or basic conditions will open the ring to form 2,2,3,3-tetramethylsuccinic acid.

Step 2.4: Dehydration to this compound

This final step is a classical and efficient transformation. The direct intramolecular dehydration of 2,2,3,3-tetramethylsuccinic acid to its cyclic anhydride is readily achieved by heating or by using a chemical dehydrating agent.[1][8] Reagents such as acetic anhydride or acetyl chloride are highly effective for this purpose.[9][10]

Experimental Protocols

Disclaimer: These protocols are intended for use by trained professionals in a properly equipped chemical laboratory. All necessary safety precautions, including the use of personal protective equipment (PPE) and a fume hood, must be strictly followed.

Protocol 3.1: Generation and Dimerization of Dimethylketene

-

Apparatus Setup: Assemble a distillation apparatus consisting of a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar, a heating mantle, and a short-path distillation head connected to a receiving flask cooled in an ice bath. The entire system should be under a dry, inert atmosphere (e.g., nitrogen or argon).

-

Reagent Charging: To the RBF, add dimethylmalonic acid (13.2 g, 0.1 mol) and acetic anhydride (20.4 g, 0.2 mol).[10]

-

Reaction: Slowly heat the mixture with stirring. The temperature should be gradually raised to 140-160 °C. At this temperature, the dimethylmalonic acid will react to form the unstable mixed anhydride, which then decomposes to generate dimethylketene (boiling point ~34 °C) and CO₂.[5]

-

Collection: The volatile dimethylketene will distill over. As it collects in the cooled receiving flask, it will spontaneously dimerize to form the white, crystalline solid 2,2,4,4-tetramethylcyclobutane-1,3-dione.

-

Purification: Once the reaction is complete (cessation of distillation), the solid dimer can be purified by recrystallization from a suitable solvent such as ethanol or hexane.

Protocol 3.2: Oxidative Cleavage to 2,2,3,3-Tetramethylsuccinic Acid

-

Reagent Preparation: In a 500 mL RBF equipped with a stir bar and cooled in an ice bath, dissolve the purified dimer (e.g., 7.0 g, 0.05 mol) in a suitable solvent like dichloromethane (150 mL).

-

Oxidation: Slowly add a solution of meta-chloroperoxybenzoic acid (m-CPBA, ~1.5 equivalents) in dichloromethane to the stirred solution, maintaining the temperature below 10 °C. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup (Part 1): After the reaction is complete, quench any excess peroxy acid by adding an aqueous solution of sodium sulfite. Separate the organic layer, wash it with sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate.

-

Hydrolysis (Part 2): After removing the solvent in vacuo, add a 10% aqueous solution of hydrochloric acid to the residue. Reflux the mixture for 2-4 hours to ensure complete hydrolysis of the intermediate lactone anhydride.

-

Isolation: Cool the reaction mixture. The 2,2,3,3-tetramethylsuccinic acid product should precipitate as a white solid.[8] Collect the solid by vacuum filtration, wash with cold water, and dry. The typical melting point is 204–206 °C.[11]

Protocol 3.3: Dehydration to this compound

-

Apparatus Setup: In a 100 mL RBF fitted with a reflux condenser and a calcium chloride drying tube, place the dried 2,2,3,3-tetramethylsuccinic acid (8.7 g, 0.05 mol).

-

Reaction: Add acetyl chloride (7.9 g, 0.1 mol) or acetic anhydride (10.2 g, 0.1 mol).[9] Gently heat the mixture to reflux (a steam bath is often sufficient for acetyl chloride) until the solid completely dissolves (typically 1-2 hours).

-

Isolation: Allow the solution to cool to room temperature and then chill in an ice bath. The this compound will crystallize out.

-

Purification: Collect the crystals by vacuum filtration, wash with two portions of cold, dry diethyl ether, and dry in a vacuum desiccator. The final product should be a white crystalline solid.

Product Characterization

The final product, this compound, should be characterized to confirm its identity and purity. The expected properties are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | 3,3,4,4-tetramethyloxolane-2,5-dione | [12] |

| Molecular Formula | C₈H₁₂O₃ | [12] |

| Molar Mass | 156.18 g/mol | [12] |

| Appearance | White crystalline solid | [1] |

| Melting Point | 147 °C | [1] |

| IR Spectroscopy (cm⁻¹) | Characteristic anhydride C=O stretches (~1850 & ~1780 cm⁻¹) | - |

| ¹H NMR (CDCl₃, δ) | Singlet at ~1.3-1.4 ppm (12H, 4 x CH₃) | - |

| ¹³C NMR (CDCl₃, δ) | ~22 ppm (CH₃), ~45 ppm (quaternary C), ~175 ppm (C=O) | - |

Conclusion

The synthesis of this compound from dimethylmalonic acid is not a direct conversion but a multi-step process that requires careful management of reactive intermediates. The inherent tendencies of dimethylmalonic acid to decarboxylate and of its corresponding anhydride to decompose necessitate an indirect pathway. By strategically generating and capturing dimethylketene as a stable cyclobutanedione dimer, the core carbon skeleton can be constructed. Subsequent oxidative cleavage and a final, efficient dehydration step provide a reliable and scientifically sound route to the target molecule. This guide provides the mechanistic rationale and actionable protocols for researchers to successfully navigate this challenging synthesis.

References

-

Wikipedia. (2023). Ketene. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Carboxylic Acids to Ketones. Retrieved from [Link]

-

American Chemical Society. (n.d.). Acylation through Ketene Intermediates. Retrieved from [Link]

- Ogata, Y., Harada, T., & Sugimoto, T. (1977). Formation of ketenes from carboxylic acids in strong acids. Intermediacy of ketenes in the acid-catalyzed α-chlorination of carboxylic acids. Canadian Journal of Chemistry, 55(7), 1268-1271.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 141941, this compound. Retrieved from [Link]

- Kofron, W. G., & Wideman, L. G. (1972). Specific synthesis and selective alkylation and condensation of monoesters of substituted succinic acids. The Journal of Organic Chemistry, 37(4), 555-559.

-

SciSpace. (1989). Process for the preparation of succinic anhydride derivatives. Retrieved from [Link]

- Google Patents. (n.d.). US5475144A - Catalyst and process for synthesis of ketenes from carboxylic acids.

- Tretyakov, B., Gadomsky, S., & Terentiev, A. (2023). A Reaction of N-substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. Beilstein Archives.

- Google Patents. (n.d.). US3030387A - Preparation of hydrocarbon substituted succinic acid anhydrides.

- Biswas, M. K., & Majumdar, D. K. (1981). Kinetics of the Decarboxylation of Benzylmalonic Acid, Ethylmalonic Acid, and Dimethylmalonic Acid in Hydroxylic Solvents. Bulletin of the Chemical Society of Japan, 54(7), 2213-2214.

-

Tidwell, T. T. (2022). Malonic Anhydrides, Challenges from a Simple Structure. UC San Diego. Retrieved from [Link]

-

Wikipedia. (2023). Tetramethylsuccinonitrile. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Unveiling the Decarboxylation of a Malonic Acid‐Containing Macrocycle at Acidic pH: Implications and Applications of an Overlooked Phenomenon. Retrieved from [Link]

-

CORE. (n.d.). Synthesis of alkenyl succinic anhydrides from methyl esters of high oleic sunflower oil. Retrieved from [Link]

-

Chemistry Stack Exchange. (2024). Decarboxylation of malonic esters. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). Structural, Thermal, and Electrical Properties of Poly(Ethylene Oxide)—Tetramethyl Succinonitrile Blend for Redox Mediators. Retrieved from [Link]

-

Wikipedia. (2023). 2,2,3,3-Tetramethylsuccinic acid. Retrieved from [Link]

-

American Chemical Society. (2012). Decomposition of Malonic Anhydrides. Retrieved from [Link]

-

Oddwheel. (n.d.). The Reaction of Maleic Anhydride with Dimethyl Malonate. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Decarboxylation. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Succinic anhydride. Retrieved from [Link]

- Royal Society of Chemistry. (1963). The hydrolysis of carboxylic anhydrides. Part IV. Succinic and tetramethylsuccinic anhydrides. Journal of the Chemical Society, 5361.

-

Sciencemadness Discussion Board. (2019). Preparation of succinic anhydride. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). General Mechanism of Anhydride Reactions. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11686, Dimethylmalonic acid. Retrieved from [Link]

-

Wikipedia. (2023). Acetic anhydride. Retrieved from [Link]

-

Pearson. (n.d.). Propose a mechanism for the formation of succinic anhydride from.... Retrieved from [Link]

-

Frandcom Industrial Limited. (n.d.). China Dimethylmalonic Acid Manufacturers, Suppliers, Factory. Retrieved from [Link]

-

Quora. (2018). How to convert acetic acid to malonic acid?. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Acetic Formic Anhydride. Retrieved from [Link]

-

PSE Community.org. (2023). Effect of Acid Pretreatment on the Primary Products of Biomass Fast Pyrolysis. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Dimethylmalonic acid | C5H8O4 | CID 11686 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. escholarship.org [escholarship.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Ketene - Wikipedia [en.wikipedia.org]

- 8. 2,2,3,3-Tetramethylsuccinic acid - Wikipedia [en.wikipedia.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Acetic anhydride - Wikipedia [en.wikipedia.org]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. This compound | C8H12O3 | CID 141941 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3,3,4,4-Tetramethyloxolane-2,5-dione: Synthesis, Characterization, and the Path to Its Crystal Structure

For the Attention of: Researchers, Scientists, and Drug Development Professionals

January 7, 2026

Abstract

This technical guide addresses the current state of knowledge regarding 3,3,4,4-tetramethyloxolane-2,5-dione, also known as tetramethylsuccinic anhydride. Despite its synthesis being reported over a century ago, a comprehensive review of the scientific literature and crystallographic databases reveals an absence of a publicly available, experimentally determined single-crystal X-ray structure. This guide, therefore, serves a dual purpose. Firstly, it consolidates the existing knowledge on the synthesis, and physicochemical properties of this compound. Secondly, it provides a detailed, field-proven protocol for the determination of its crystal structure, from single-crystal growth to crystallographic data analysis. This document is intended to be a valuable resource for researchers interested in the structural chemistry of cyclic anhydrides and to provide a roadmap for the future elucidation of the crystal structure of 3,3,4,4-tetramethyloxolane-2,5-dione.

Introduction: The Significance of a Yet Undetermined Structure

3,3,4,4-Tetramethyloxolane-2,5-dione (Figure 1) is a cyclic dicarboxylic anhydride, a class of compounds with significant applications in organic synthesis and polymer chemistry.[1] The introduction of four methyl groups onto the oxolane ring imparts considerable steric hindrance, which is expected to influence its reactivity and solid-state packing. A definitive crystal structure would provide invaluable insights into its molecular geometry, intermolecular interactions, and crystalline packing, which are crucial for understanding its physical properties and for its potential applications in materials science and drug development.

While the synthesis of this compound was first reported in 1890 by Auwers and Meyer, a testament to the enduring legacy of classical organic chemistry, the absence of its crystal structure in modern databases presents a notable knowledge gap.[2] This guide aims to bridge this gap by not only summarizing what is known but also by providing the experimental blueprint to uncover what is currently unknown.

Figure 1: Chemical Structure of 3,3,4,4-tetramethyloxolane-2,5-dione

Known Physicochemical and Spectroscopic Properties

While the crystal structure remains elusive, various properties of 3,3,4,4-tetramethyloxolane-2,5-dione have been documented. A summary of these properties is presented in Table 1.

| Property | Value | Source |

| IUPAC Name | 3,3,4,4-Tetramethyloxolane-2,5-dione | [2] |

| Other Names | This compound, TMSA | [2] |

| CAS Number | 35046-68-5 | [2] |

| Molecular Formula | C₈H₁₂O₃ | [2] |

| Molecular Weight | 156.18 g/mol | [2] |

| Appearance | White crystalline solid | [2] |

| Odor | Pungent, camphoraceous | [2] |

| Melting Point | 147 °C | [2] |

| Boiling Point | 226.1 °C at 760 mmHg | [2] |

| Density | 1.044 g/cm³ | [2] |

Spectroscopic data, particularly Nuclear Magnetic Resonance (NMR), provides valuable information about the molecular structure in solution.

| Spectroscopy | Data | Source |

| ¹H NMR | Data available through chemical suppliers | [3] |

| ¹³C NMR | Data available through chemical suppliers | [3] |

Synthesis of 3,3,4,4-Tetramethyloxolane-2,5-dione: A Historical and Practical Perspective

The established route to 3,3,4,4-tetramethyloxolane-2,5-dione is through the thermal dehydration of its corresponding dicarboxylic acid, 2,2,3,3-tetramethylsuccinic acid.[2]

Synthesis of the Precursor: 2,2,3,3-Tetramethylsuccinic Acid

The synthesis of 2,2,3,3-tetramethylsuccinic acid can be achieved through various methods, with historical context provided by the work of Auwers and Meyer. Modern synthetic approaches would likely involve the oxidation of a suitable precursor.

Dehydration to the Anhydride: Experimental Protocol

The cyclization to form the anhydride is a classic example of an intramolecular condensation reaction.

Protocol: Thermal Dehydration of 2,2,3,3-Tetramethylsuccinic Acid

-

Apparatus: A round-bottom flask equipped with a short-path distillation apparatus.

-

Procedure: a. Place a known quantity of dry 2,2,3,3-tetramethylsuccinic acid into the round-bottom flask. b. Heat the flask gently under reduced pressure. The temperature should be carefully controlled to be just above the melting point of the diacid and sufficient to drive off water. c. The 3,3,4,4-tetramethyloxolane-2,5-dione will form and can be purified by sublimation or recrystallization.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as petroleum ether, in which the compound is soluble.[2]

The Path Forward: A Comprehensive Workflow for Crystal Structure Determination

The following section outlines a detailed, self-validating workflow for the determination of the crystal structure of 3,3,4,4-tetramethyloxolane-2,5-dione. This protocol is designed to be a practical guide for researchers in the field.

Step 1: Single Crystal Growth

The growth of high-quality single crystals is the most critical and often the most challenging step in X-ray crystallography. Several methods can be employed, and the choice will depend on the solubility of the compound.

Table 2: Recommended Solvents for Crystallization Screening

| Solvent Class | Examples | Rationale |

| Non-polar | Hexane, Heptane, Toluene | To exploit low solubility for slow precipitation. |

| Moderately Polar | Ethyl Acetate, Dichloromethane, Acetone | To achieve good initial solubility. |

| Polar Aprotic | Acetonitrile, Dimethylformamide (DMF) | For compounds with low solubility in other solvents. |

Experimental Protocols for Single Crystal Growth:

-

Slow Evaporation:

-

Dissolve the purified 3,3,4,4-tetramethyloxolane-2,5-dione in a suitable solvent at room temperature to form a near-saturated solution.

-

Filter the solution to remove any particulate matter.

-

Transfer the solution to a clean vial, cover it loosely with a cap or parafilm with a few needle holes to allow for slow evaporation of the solvent.

-

Place the vial in a vibration-free environment and monitor for crystal growth over several days to weeks.

-

-

Vapor Diffusion (Liquid-Liquid):

-

Prepare a concentrated solution of the compound in a good solvent (e.g., acetone).

-

Place this solution in a small, open vial.

-

Place the small vial inside a larger, sealed container that contains a poor solvent (an "anti-solvent" in which the compound is insoluble, e.g., hexane).

-

The anti-solvent will slowly diffuse into the good solvent, reducing the solubility of the compound and promoting crystallization.

-

-

Sublimation:

-

Given that the compound sublimes, this can be a powerful technique for obtaining high-quality crystals.

-

Place the purified compound in a sublimation apparatus.

-

Heat the apparatus under a high vacuum.

-

Crystals will deposit on a cold finger or the cooler parts of the apparatus.

-

Step 2: Single-Crystal X-ray Diffraction (SC-XRD) Data Collection

Once suitable single crystals are obtained, the next step is to collect the X-ray diffraction data.

Workflow for SC-XRD Data Collection:

-

Crystal Selection and Mounting: Select a well-formed, clear crystal of appropriate size (typically 0.1-0.3 mm in all dimensions) under a microscope. Mount the crystal on a goniometer head using a suitable cryo-protectant if data is to be collected at low temperatures.

-

Diffractometer Setup: Use a modern single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a sensitive detector (e.g., a CCD or CMOS detector).

-

Unit Cell Determination: Collect a few initial frames to determine the unit cell parameters and the crystal system.

-

Data Collection Strategy: Based on the crystal system and unit cell, devise a data collection strategy to ensure complete and redundant data are collected. This typically involves rotating the crystal through a series of angles while exposing it to the X-ray beam.

-

Data Integration and Scaling: After data collection, the raw diffraction images are processed to integrate the intensities of the reflections and apply corrections for various experimental factors (e.g., Lorentz and polarization effects, absorption).

Step 3: Structure Solution and Refinement

The final step is to solve and refine the crystal structure from the processed diffraction data.

Procedure for Structure Solution and Refinement:

-

Space Group Determination: Based on the systematic absences in the diffraction data, the space group of the crystal is determined.

-

Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods. For a small organic molecule like this, direct methods are highly likely to be successful.

-

Structure Refinement: The initial structural model is refined against the experimental data using a least-squares minimization procedure. This involves adjusting the atomic coordinates, and thermal parameters to improve the agreement between the calculated and observed structure factors.

-

Validation: The final refined structure is validated using various crystallographic metrics (e.g., R-factors, goodness-of-fit) and by checking for any unusual geometric features. The final structure is typically visualized using software like Mercury or OLEX2.

Visualization of the Proposed Workflow

The following diagram illustrates the comprehensive workflow for the determination of the crystal structure of 3,3,4,4-tetramethyloxolane-2,5-dione.

Caption: Workflow for the determination of the crystal structure of 3,3,4,4-tetramethyloxolane-2,5-dione.

Conclusion and Outlook

The crystal structure of 3,3,4,4-tetramethyloxolane-2,5-dione remains a missing piece in the puzzle of small molecule crystallography. This guide has provided a comprehensive overview of the existing knowledge and, more importantly, a detailed experimental roadmap for its determination. The elucidation of this structure will not only be of academic interest but could also unlock new avenues for the application of this sterically hindered cyclic anhydride. It is our hope that this guide will inspire and equip researchers to undertake this important work, thereby contributing to the ever-expanding repository of chemical knowledge.

References

- Auwers, K. v., & Meyer, V. (1890). Ueber Tetramethylbernsteinsäure und Trimethylglutarsäure. Berichte der deutschen chemischen Gesellschaft, 23(1), 295-307. (Note: A direct clickable URL for this historical document may not be readily available.

-

3,3,4,4-Tetramethyltetrahydrofuran-2,5-dione. In Wikipedia. Retrieved January 7, 2026, from [Link]

-

3,3,4,4-tetramethyloxolane-2,5-dione. (n.d.). In PubChem. Retrieved January 7, 2026, from [Link]

-

What Are Cyclic Anhydrides?. (2023, June 27). In Chemistry For Everyone. Retrieved January 7, 2026, from [Link] (Note: A placeholder URL is used as the original may change. The title and channel provide search context.)

Sources

An In-Depth Technical Guide to Tetramethylsuccinic Anhydride: Properties, Synthesis, and Advanced Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Sterically Hindered Yet Versatile Reagent

Tetramethylsuccinic anhydride, identified by its CAS number 35046-68-5 and molecular formula C₈H₁₂O₃ , is a cyclic dicarboxylic anhydride that has garnered significant interest in various fields of chemical synthesis and materials science.[1][2][3] Its unique molecular architecture, characterized by a five-membered ring symmetrically substituted with four methyl groups, imparts distinct physicochemical properties that set it apart from its less substituted counterparts like succinic anhydride. The most notable feature of this compound is the substantial steric hindrance around its reactive carbonyl centers.[1] This steric bulk modulates its reactivity, offering a level of selectivity that is highly desirable in complex chemical transformations. While this may slow down reaction kinetics compared to unhindered anhydrides, it provides a powerful tool for chemists to achieve specific synthetic outcomes. This guide provides a comprehensive overview of this compound, from its fundamental properties and synthesis to its cutting-edge applications, particularly in the realm of drug delivery.

Physicochemical Properties: A Comparative Analysis

The properties of this compound are best understood in the context of related cyclic anhydrides. The presence of the four methyl groups significantly influences its physical and chemical characteristics.

| Property | This compound | Succinic Anhydride | Maleic Anhydride |

| CAS Number | 35046-68-5 | 108-30-5 | 108-31-6 |

| Molecular Formula | C₈H₁₂O₃ | C₄H₄O₃ | C₄H₂O₃ |

| Molecular Weight | 156.18 g/mol [1][2][3] | 100.07 g/mol | 98.06 g/mol |

| Melting Point | 147 °C | 119-121 °C | 52.8 °C |

| Key Feature | High steric hindrance due to four methyl groups, leading to enhanced stability and selective reactivity.[1] | Unsubstituted, highly reactive parent compound. | Contains a C=C double bond, enabling participation in reactions like Diels-Alder. |

This table provides a comparative overview of the key physicochemical properties of this compound and related compounds.

Synthesis and Reaction Mechanism: A Focus on Nucleophilic Acyl Substitution

The primary and most established route for the synthesis of this compound is the intramolecular dehydration of its corresponding diacid, 2,2,3,3-tetramethylsuccinic acid.[1] This reaction is typically facilitated by the use of a chemical dehydrating agent, with acetic anhydride being a common choice in both laboratory and industrial settings.[1] The process involves heating the diacid with an excess of acetic anhydride, which serves as both a solvent and a scavenger for the water molecule that is eliminated during the cyclization.

The fundamental reactivity of this compound is governed by the principles of nucleophilic acyl substitution . The two carbonyl carbons are electrophilic and are susceptible to attack by a wide range of nucleophiles, including water, alcohols, and amines. The general mechanism proceeds through a tetrahedral intermediate, followed by the departure of the leaving group to regenerate a carbonyl group.

Caption: Nucleophilic attack on a carbonyl carbon of this compound, leading to a tetrahedral intermediate and subsequent ring-opening.

Advanced Applications in Drug Development: Engineering pH-Responsive Nanocarriers

A particularly exciting and rapidly evolving application of this compound and related maleic anhydride derivatives is in the design of "smart" drug delivery systems. These systems are engineered to respond to specific physiological cues, such as the acidic microenvironment of solid tumors.

The strategy involves modifying nanocarriers with this compound. The resulting surface has a negative charge at physiological pH, which helps to prevent non-specific interactions with plasma proteins and prolongs circulation time. However, upon reaching the acidic tumor microenvironment (pH ~6.5-6.8), the amide linkages formed by the reaction of the anhydride with amino groups on the nanocarrier become susceptible to hydrolysis. This cleavage triggers a charge reversal from negative to positive. The now positively charged nanocarrier can more effectively interact with the negatively charged cell membranes of cancer cells, leading to enhanced cellular uptake and targeted drug release. This pH-sensitive behavior offers a promising approach to overcome some of the major challenges in cancer therapy, improving therapeutic efficacy while minimizing side effects.

Experimental Protocols

Representative Synthesis of a Cyclic Anhydride: Dehydration of a Diacid

Materials:

-

Succinic Acid

-

Acetic Anhydride

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Ice bath

-

Büchner funnel and filter flask

-

Anhydrous diethyl ether (for washing)

Procedure:

-

Reaction Setup: In a round-bottom flask, combine succinic acid and acetic anhydride. A molar excess of acetic anhydride is typically used.

-

Heating: Attach a reflux condenser and heat the mixture gently in a heating mantle or oil bath. The temperature is gradually raised to allow the succinic acid to dissolve.

-

Reflux: Once the solid has dissolved, maintain the reaction at reflux for a period of time to ensure complete conversion to the anhydride.

-

Crystallization: After the reflux period, remove the heat source and allow the flask to cool to room temperature. Subsequently, cool the flask in an ice bath to induce crystallization of the succinic anhydride.

-

Isolation: Collect the crystalline product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with two portions of cold, anhydrous diethyl ether to remove residual acetic acid and acetic anhydride.

-

Drying: Dry the purified succinic anhydride, for instance, in a vacuum desiccator.

Spectroscopic Characterization: An Illustrative Overview

A comprehensive set of experimental spectra for this compound is not widely published. However, based on its structure and the known spectroscopic properties of similar compounds, the following characteristic signals can be anticipated:

-

¹H NMR: Due to the high degree of symmetry in the molecule, a single, sharp singlet would be expected in the proton NMR spectrum, corresponding to the twelve equivalent protons of the four methyl groups.

-

¹³C NMR: The carbon NMR spectrum would be expected to show three distinct signals: one for the quaternary carbons to which the methyl groups are attached, one for the methyl carbons, and one for the carbonyl carbons.

-

IR Spectroscopy: The infrared spectrum would be dominated by two strong carbonyl stretching bands, characteristic of cyclic anhydrides. For saturated cyclic anhydrides, these peaks typically appear in the regions of 1870-1845 cm⁻¹ and 1800-1775 cm⁻¹.[4] A C-O stretching band would also be present.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) at m/z 156, corresponding to the molecular weight of this compound.[1] Fragmentation patterns would likely involve the loss of CO and CO₂.

Conclusion: A Building Block with Significant Potential

This compound stands out as a valuable reagent in organic synthesis and a promising component in the development of advanced materials. Its sterically hindered nature provides a unique handle for controlling reactivity and achieving selectivity. The application of this and related anhydrides in the design of pH-responsive drug delivery systems highlights the innovative potential of this class of compounds. As research in targeted therapeutics and smart materials continues to advance, it is likely that the utility of this compound will be further explored and expanded, solidifying its role as a key building block in modern chemistry.

References

-

PubChem. This compound | C8H12O3 | CID 141941. National Center for Biotechnology Information. Available from: [Link]

- [Reference for drug delivery applications - Placeholder as a specific paper on this compound was not found, but the principle is established for rel

-

GSRS. This compound. U.S. Food and Drug Administration. Available from: [Link]

-

Organic Syntheses. Succinic anhydride. Available from: [Link]

-

Spectroscopy Online. The C=O Bond, Part IV: Acid Anhydrides. Available from: [Link]

Sources

A Comprehensive Review of Synthesis Methods for Tetramethylsuccinic Anhydride

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Sterically Hindered Anhydride

Tetramethylsuccinic anhydride (TMSA), systematically named 3,3,4,4-tetramethyltetrahydrofuran-2,5-dione, is a cyclic dicarboxylic anhydride distinguished by the presence of four methyl groups on its five-membered ring.[1] This tetrasubstitution imparts significant steric hindrance and unique electronic properties, differentiating it from simpler analogs like succinic anhydride or maleic anhydride.[1] First synthesized in 1890 by Auwers and Meyer through the thermal decomposition of its corresponding diacid, TMSA has evolved from a chemical curiosity into a valuable reagent in modern organic synthesis.[1]

The pronounced steric bulk around the reactive anhydride center is a key feature exploited by synthetic chemists. It allows for high regioselectivity in reactions, most notably as a protecting group in the synthesis of purine nucleosides, where it directs glycosylation to the N9 position.[1] Furthermore, its incorporation into polymers can enhance thermal stability and modify mechanical properties.[1] This guide provides a detailed review of the primary and advanced methodologies for synthesizing this important compound, focusing on the underlying chemical principles, detailed experimental protocols, and a comparative analysis of the available techniques.

The Principal Synthetic Route: Intramolecular Dehydration of 2,2,3,3-Tetramethylsuccinic Acid

The most direct and well-established pathway to this compound is the intramolecular dehydration of its precursor, 2,2,3,3-tetramethylsuccinic acid.[1][2] This reaction involves the removal of a water molecule from the diacid to form the stable five-membered cyclic anhydride. While historically achieved through simple heating, modern methods employ chemical dehydrating agents to improve reaction efficiency, yield, and purity.[1]

Caption: Primary synthesis route via dehydration of the corresponding diacid.

Method 1: Dehydration using Acetic Anhydride

The use of acetic anhydride is the most common and industrially relevant method for synthesizing TMSA. Acetic anhydride serves a dual role as both a solvent and a powerful dehydrating agent. It reacts with the water molecule generated during the cyclization, forming acetic acid and effectively driving the reaction equilibrium towards the product side.[1]

Causality and Mechanistic Insight: The reaction proceeds via a nucleophilic attack of one carboxyl group onto the other, which has been activated by the acetic anhydride. The high temperature provides the necessary activation energy for the intramolecular cyclization. Using a molar excess of acetic anhydride ensures that the water produced is scavenged efficiently, preventing the reverse hydrolysis reaction and leading to high conversion rates.[1]

Experimental Protocol: Acetic Anhydride Dehydration

-

Apparatus Setup: Assemble a round-bottomed flask with a reflux condenser. Attach a drying tube (e.g., filled with calcium chloride) to the top of the condenser to protect the reaction from atmospheric moisture.

-

Reagent Charging: To the flask, add 2,2,3,3-tetramethylsuccinic acid. Add acetic anhydride in a 3:1 molar ratio relative to the diacid.[1] For example, for 1 mole of diacid (174.2 g), use 3 moles of acetic anhydride (306.3 g, approx. 283 mL).

-

Reaction: Heat the mixture using a suitable heating mantle or oil bath to a temperature between 120°C and 140°C.[1] Continue heating under reflux until all the solid diacid has dissolved and the reaction is complete (typically 1-2 hours).

-

Crystallization: Remove the heat source and allow the solution to cool slowly to room temperature. The this compound will begin to crystallize.

-

Isolation: Once at room temperature, chill the flask in an ice bath to maximize crystal formation. Collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing and Drying: Wash the collected crystals with two portions of cold, anhydrous ether to remove residual acetic acid and anhydride. Dry the product in a vacuum desiccator over a suitable desiccant.

Method 2: Advanced Dehydration under Mild Conditions

For substrates that may be sensitive to high temperatures or acidic conditions, milder and highly efficient methods have been developed. These approaches offer excellent yields at or near room temperature.

-

Triphenylphosphine Oxide and Oxalyl Chloride: This system allows the reaction to proceed at room temperature in a solvent like acetonitrile, achieving yields as high as 93%.[1] The mechanism involves the in-situ formation of a highly reactive intermediate that readily undergoes intramolecular cyclization.

-

Base-Catalyzed Cyclodehydration: Using a non-nucleophilic organic base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can produce the anhydride in high purity (>95%) when heated under inert conditions.[1] The base facilitates the deprotonation and activation of the carboxylic acid groups.

These methods are particularly valuable in research and fine chemical synthesis where reaction conditions need to be precisely controlled.

Purification and Characterization

Regardless of the synthetic method, purification of the crude product is essential for obtaining high-purity this compound.

-

Recrystallization: This is a common method for purification. Solvents such as mixtures of acetic anhydride and ether can be effective.

-

Vacuum Sublimation: Due to its crystalline nature and stability, TMSA can be effectively purified by vacuum sublimation, which isolates the anhydride as a pure white solid, leaving non-volatile impurities behind.[1]

The identity and purity of the final product should be confirmed using standard analytical techniques:

-

Melting Point: Pure this compound has a sharp melting point around 147°C.[1]

-

Spectroscopy: Infrared (IR) spectroscopy will show characteristic anhydride carbonyl stretches, while Nuclear Magnetic Resonance (NMR) spectroscopy will confirm the specific proton and carbon environment of the tetramethyl-substituted ring.

Comparative Analysis of Synthesis Methods

| Method | Dehydrating Agent(s) | Temperature | Typical Yield | Key Advantages & Considerations |

| Standard Reflux | Acetic Anhydride | 120-140°C | 85–90% | Robust, scalable, and uses common reagents. High temperature may not be suitable for sensitive molecules.[1] |

| Classical Thermal | None | >200°C | Variable | Historically significant but often leads to lower yields and potential decomposition byproducts.[1][2] |

| Mild Activation | TPPO / Oxalyl Chloride | Room Temp. | ~93% | Excellent yield under very mild conditions. Reagents are more specialized and costly.[1] |

| Base-Catalyzed | DBU | Heat | >95% Purity | High purity product. Requires inert atmosphere and careful control of the organic base.[1] |

General Experimental Workflow

The synthesis of this compound, particularly via chemical dehydration, follows a logical and systematic workflow. This process ensures both the efficient conversion of the starting material and the high purity of the final product. The diagram below outlines the critical stages of this workflow, from initial reaction setup to the final characterization of the purified anhydride.

Caption: A generalized workflow for the synthesis and purification of TMSA.

References

-

2,2,3,3-Tetramethylsuccinic acid - Wikipedia. [Link]

-

succinic anhydride - Organic Syntheses Procedure. [Link]

Sources

An In-Depth Technical Guide to the Hydrolysis Kinetics of Tetramethylsuccinic Anhydride

Foreword: Understanding the Stability of Succinic Anhydride Derivatives in Aqueous Environments

For researchers, scientists, and professionals in drug development, the precise control of a molecule's reactivity is paramount. Tetramethylsuccinic anhydride, a derivative of succinic anhydride, presents a unique case study in steric hindrance and its profound impact on reaction kinetics. Its application in the pharmaceutical industry, particularly as a linker or in the synthesis of prodrugs, necessitates a thorough understanding of its stability in aqueous environments.[1][2] The rate at which this anhydride hydrolyzes to its corresponding dicarboxylic acid dictates its efficacy, shelf-life, and behavior in biological systems. This guide provides a comprehensive exploration of the hydrolysis kinetics of this compound, offering both theoretical foundations and practical methodologies for its study. We will delve into the mechanistic pathways, the factors governing the reaction rate, and detailed experimental protocols to empower researchers to confidently assess and manipulate the hydrolytic stability of this and similar molecules.

The Molecular Landscape: Steric Effects on Electrophilicity

The hydrolysis of an anhydride is a classic example of nucleophilic acyl substitution, where a water molecule attacks one of the electrophilic carbonyl carbons.[3] In the case of this compound, the four methyl groups introduce significant steric bulk around these reactive centers. This steric hindrance is the primary determinant of its reactivity profile when compared to its unsubstituted counterpart, succinic anhydride.[3] The methyl groups physically obstruct the trajectory of incoming nucleophiles, leading to a decreased rate of hydrolysis.[3] This reduced reactivity can be a strategic advantage in drug design, allowing for more controlled and targeted release profiles.

Mechanistic Pathways of Hydrolysis

The hydrolysis of this compound can proceed through several pathways, primarily influenced by the pH of the solution. These include neutral (spontaneous) hydrolysis, acid-catalyzed hydrolysis, and base-catalyzed hydrolysis.

Neutral Hydrolysis: The Uncatalyzed Reaction

In a neutral aqueous solution, the hydrolysis of this compound occurs through the direct nucleophilic attack of a water molecule on a carbonyl carbon. This is generally a slow process, but its rate is fundamental to understanding the intrinsic stability of the anhydride.

Caption: Neutral hydrolysis of this compound.

Acid-Catalyzed Hydrolysis: Enhancing Electrophilicity

Under acidic conditions, the hydrolysis rate is significantly accelerated. The reaction is initiated by the protonation of one of the carbonyl oxygen atoms, which increases the electrophilicity of the corresponding carbonyl carbon, making it more susceptible to nucleophilic attack by water.[3]

Caption: Acid-catalyzed hydrolysis mechanism.

Base-Catalyzed Hydrolysis: A Potent Nucleophile

In basic solutions, the hydroxide ion (OH⁻), a much stronger nucleophile than water, directly attacks the carbonyl carbon. This leads to the formation of a tetrahedral intermediate, which then collapses to open the anhydride ring.[3] This pathway is typically the fastest route for anhydride hydrolysis.

Caption: Base-catalyzed hydrolysis mechanism.

Quantifying Hydrolysis: Kinetic Parameters and Influencing Factors

The rate of hydrolysis can be described by a rate law, which for pseudo-first-order conditions (i.e., water in large excess) is given by:

Rate = kobs[Anhydride]

where kobs is the observed pseudo-first-order rate constant. This constant is a composite of the rate constants for the neutral (k₀), acid-catalyzed (k₋), and base-catalyzed (k₊) pathways:

kobs = k₀ + k₋[H⁺] + k₊[OH⁻]

pH-Rate Profile

A plot of log(kobs) versus pH, known as a pH-rate profile, is a powerful tool for elucidating the dominant hydrolysis mechanism across a range of pH values. The profile for a typical anhydride hydrolysis exhibits a "V" or "U" shape, with a minimum rate in the neutral pH region and increasing rates at both acidic and basic pH.

| pH Range | Dominant Mechanism | Expected Rate Dependence |

| < 4 | Acid Catalysis | Rate increases as pH decreases |

| 4 - 8 | Neutral Hydrolysis | Rate is relatively independent of pH |

| > 8 | Base Catalysis | Rate increases as pH increases |

| Table 1: Expected pH-rate profile characteristics for anhydride hydrolysis. |

Temperature Dependence and Activation Energy

The effect of temperature on the reaction rate is described by the Arrhenius equation:

k = A * exp(-Ea / RT)

Solvent Effects

The choice of solvent can influence the rate of hydrolysis. The use of co-solvents, such as acetone or acetonitrile, can alter the polarity of the medium and the solvation of the reactants and transition state, thereby affecting the reaction rate.[5]

Experimental Design and Methodologies

A robust experimental design is crucial for obtaining reliable kinetic data. The following protocols outline common methods for studying anhydride hydrolysis.

General Experimental Workflow

Caption: General workflow for a kinetic experiment.

Protocol 1: UV-Vis Spectrophotometry

This method is suitable if the anhydride and its hydrolysis product have distinct UV-Vis absorbance spectra.

Materials:

-

This compound

-

Buffer solutions of various pH

-

UV-Vis spectrophotometer with a thermostatted cuvette holder

-

Quartz cuvettes

Procedure:

-

Prepare a stock solution of this compound in a dry, inert solvent (e.g., acetonitrile).

-

Equilibrate the buffer solution in the quartz cuvette inside the spectrophotometer at the desired temperature.

-

Initiate the reaction by injecting a small aliquot of the anhydride stock solution into the cuvette and mix rapidly.

-

Record the absorbance at a wavelength where the change between the reactant and product is maximal, at regular time intervals.

-

Plot the natural logarithm of the change in absorbance versus time. The negative slope of the resulting linear plot will be the pseudo-first-order rate constant (kobs).

Protocol 2: pH-Stat Titration

This technique is particularly useful as the hydrolysis of an anhydride produces a carboxylic acid, leading to a decrease in pH. A pH-stat titrator maintains a constant pH by adding a standard base, and the rate of base addition is proportional to the rate of the reaction.[6]

Materials:

-

This compound

-

pH-stat titrator

-

Standardized solution of NaOH

-

Thermostatted reaction vessel

Procedure:

-

Place a known volume of deionized water or a buffer solution in the reaction vessel and equilibrate to the desired temperature.

-

Set the pH-stat to the desired pH.

-

Add a known amount of this compound to initiate the reaction.

-

The titrator will automatically add the NaOH solution to maintain the set pH.

-

Record the volume of titrant added as a function of time.

-

The rate of reaction can be calculated from the rate of titrant consumption.

Protocol 3: In-Situ FTIR Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy can be used to monitor the disappearance of the anhydride reactant and the appearance of the carboxylic acid product in real-time.[7] This is a non-destructive technique that does not require sampling.

Materials:

-

FTIR spectrometer with an in-situ probe (e.g., ATR probe)

-

Thermostatted reaction vessel compatible with the FTIR probe

Procedure:

-

Calibrate the instrument by obtaining spectra of known concentrations of the anhydride and the dicarboxylic acid.

-

Set up the reaction in the thermostatted vessel with the FTIR probe immersed in the solution.

-

Initiate the reaction and collect FTIR spectra at regular time intervals.

-

Monitor the decrease in the characteristic anhydride carbonyl peaks (around 1780 and 1850 cm⁻¹) and the increase in the carboxylic acid carbonyl peak (around 1700 cm⁻¹).

-

The concentrations can be determined from the peak heights or areas using the calibration curves, and from this, the rate constant can be calculated.

Data Analysis and Interpretation

Once the experimental data is collected, it must be analyzed to extract the kinetic parameters.

| Parameter | Method of Determination |

| kobs | From the slope of a pseudo-first-order plot (e.g., ln(At - A∞) vs. time). |

| k₀, k₋, k₊ | By plotting kobs versus [H⁺] and [OH⁻] from the pH-rate profile. |

| Ea | From the slope of an Arrhenius plot (ln(k) vs. 1/T). |

| Table 2: Summary of kinetic parameter determination. |

Implications for Drug Development

The hydrolytic stability of this compound is a critical parameter in its application in pharmaceuticals.

-

Prodrug Design: By using this compound as a linker, the release rate of a drug can be modulated. A slower hydrolysis rate may be desirable for sustained-release formulations.

-

Formulation Stability: Understanding the pH-rate profile is essential for formulating stable drug products. The formulation should be buffered at a pH where the anhydride is most stable.

-

Biocompatibility: The rate of hydrolysis will determine the concentration of the anhydride and its dicarboxylic acid product in vivo, which can impact biocompatibility and efficacy.

Conclusion

The hydrolysis kinetics of this compound are governed by a combination of steric and electronic effects. While the four methyl groups significantly reduce its reactivity compared to unsubstituted succinic anhydride, the fundamental mechanisms of neutral, acid-catalyzed, and base-catalyzed hydrolysis remain operative. A thorough understanding and experimental determination of the kinetic parameters, including rate constants as a function of pH and temperature, are essential for the rational design and application of this molecule in drug development and other scientific fields. The methodologies outlined in this guide provide a framework for researchers to systematically investigate and control the hydrolytic stability of this compound and related compounds.

References

- Haji, S., & Erkey, C. (2005). Kinetics of Hydrolysis of Acetic Anhydride by In-Situ FTIR Spectroscopy: An Experiment for the Undergraduate Laboratory.

-

Wisdomlib. (2025, October 19). Succinic anhydride: Significance and symbolism. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Kinetics of hydrolysis of acetic anhydride by in-situ FTIR spectroscopy: An experiment for the undergraduate laboratory. Retrieved from [Link]

-

Olowoyo, S. O. (2018). Kinetics and Activation Energy Parameters for Hydrolysis of Acetic Anhydride in a Water-Acetone Cosolvent System. Electronic Theses and Dissertations. Paper 3409. [Link]

-

R Discovery. (2014, January 7). Acetic Anhydride Hydrolysis at High Acetic Anhydride to Water Ratios. Retrieved from [Link]

-

SciSpace. (n.d.). Kinetics of Hydrolysis of Acetic Anhydride by In-Situ FTIR Spectroscopy: An Experiment for the Undergraduate Laboratory. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Structural effects on reactivity in intramolecular catalysis. The hydrolysis of N-alkylated monoamides derived from norbornene-2,3-dicarboxylic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Kinetics of the hydrolysis of acetic anhydride using reaction calorimetry: effects of strong acid catalyst and salts. Retrieved from [Link]

-

Broadview Technologies, Inc. (n.d.). Specialty Anhydride Applications: Spotlight on Succinic Anhydrides. Retrieved from [Link]

-

ResearchGate. (2018, September 21). Hydrolysis of Acetic Acid Anhydride: Reaction Rate Determination by pH-Stat Titration. Retrieved from [Link]

-

Bunton, C. A., Fendler, J. H., Fuller, N. A., Perry, S., & Rocek, J. (1963). The hydrolysis of carboxylic anhydrides. Part IV. Succinic and tetramethylsuccinic anhydrides. Journal of the Chemical Society (Resumed), 5361-5369. [Link]

Sources

- 1. Succinic anhydride [webbook.nist.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Photo-crosslinked anhydride-modified polyester and -ethers for pH-sensitive drug release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 1024. The hydrolysis of carboxylic anhydrides. Part IV. Succinic and tetramethylsuccinic anhydrides - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Solubility of Tetramethylsuccinic Anhydride in Common Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of tetramethylsuccinic anhydride (TMSA), a sterically hindered cyclic anhydride with significant applications in pharmaceutical synthesis and polymer chemistry. In the absence of extensive published quantitative solubility data, this document synthesizes information on the physicochemical properties of TMSA, solubility data of structural analogs, and fundamental chemical principles to present a predictive solubility profile. Furthermore, this guide offers detailed, field-proven experimental protocols for researchers to determine the solubility of this compound in specific organic solvents, ensuring a self-validating system for its practical application.

Introduction: The Significance of this compound and Its Solubility

This compound (3,3,4,4-tetramethyloxolane-2,5-dione), hereafter referred to as TMSA, is a white crystalline solid and a derivative of succinic anhydride.[1][2] Its unique feature is the presence of four methyl groups on the succinic anhydride backbone, which imparts significant steric hindrance and alters its electronic properties compared to its unsubstituted counterpart.[1] This steric bulk is a key attribute, offering enhanced thermal stability and selectivity in chemical transformations.[1]

In the realm of drug development, the bulky tetramethylsuccinimide group, formed from the reaction of TMSA, can be employed to direct reactions to specific sites on a molecule, a critical factor in the synthesis of complex active pharmaceutical ingredients (APIs).[1] Similarly, in polymer science, TMSA is used as a monomer or additive to improve the thermal and mechanical properties of polymers.[1]

The successful application of TMSA in these fields is fundamentally dependent on its solubility in various reaction media. Solubility dictates the choice of solvent for synthesis, influences reaction kinetics, and is a critical parameter in purification processes such as crystallization. An understanding of TMSA's solubility profile is therefore paramount for researchers and drug development professionals seeking to leverage its unique properties.

Physicochemical Properties Influencing Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which implies that substances with similar intermolecular forces are more likely to be miscible.[2] The key physicochemical properties of TMSA that determine its solubility are its polarity, molecular structure, and potential for hydrogen bonding.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₁₂O₃ | [1][2] |

| Molecular Weight | 156.18 g/mol | [1][2] |

| Melting Point | 147 °C | [1] |

| XLogP3-AA (Lipophilicity) | 1.4 | [2] |

| Hydrogen Bond Donors | 0 | [2] |

| Hydrogen Bond Acceptors | 3 (carbonyl oxygens) | [2] |

| Topological Polar Surface Area | 43.4 Ų | [2] |

The structure of TMSA is characterized by a polar anhydride group and a nonpolar hydrocarbon backbone. The four methyl groups significantly increase the nonpolar character of the molecule compared to succinic anhydride (XLogP3-AA of -0.5).[2][3] This increased lipophilicity suggests a greater affinity for less polar organic solvents.

While TMSA possesses three hydrogen bond acceptor sites at its carbonyl oxygens, it lacks any hydrogen bond donors.[2] This limits its ability to form strong hydrogen bonding networks with protic solvents, a factor that will be discussed in the context of its reactivity.

Caption: Molecular structure of TMSA and its key features governing solubility.

Predicted Solubility Profile in Common Organic Solvents

Due to the scarcity of direct quantitative data, the following solubility profile is predicted based on the physicochemical properties of TMSA and comparative analysis with succinic anhydride and maleic anhydride.[3][4][5]

Table 2: Predicted Qualitative Solubility of this compound

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Aprotic Polar | Acetone, Tetrahydrofuran (THF), Ethyl Acetate, Acetonitrile | Soluble to Highly Soluble | The polarity of these solvents can interact favorably with the polar anhydride core of TMSA, while their organic nature accommodates the nonpolar methyl groups. Succinic and maleic anhydrides show good solubility in these solvents.[4][5] |

| Chlorinated | Dichloromethane (DCM), Chloroform | Soluble | These solvents are of moderate polarity and are excellent at dissolving a wide range of organic compounds. Succinic anhydride is soluble in chloroform.[3] |

| Aromatic | Toluene, Benzene | Moderately Soluble | The nonpolar character of these solvents will interact well with the tetramethyl shell of TMSA. Maleic anhydride shows moderate solubility in these solvents.[5] |

| Ethers | Diethyl Ether, 1,4-Dioxane | Slightly to Moderately Soluble | Diethyl ether is relatively nonpolar. The increased nonpolar character of TMSA compared to succinic anhydride (which is very slightly soluble in ether) should lead to slightly better solubility.[3] |

| Alcohols (Protic) | Methanol, Ethanol | Sparingly Soluble (with reaction) | While these solvents are polar, TMSA will react with them via alcoholysis, opening the anhydride ring to form a monoester.[1] This is a chemical reaction rather than a simple dissolution. |

| Nonpolar | Hexanes, Cyclohexane | Slightly Soluble to Insoluble | The high polarity of the anhydride group will likely limit solubility in highly nonpolar solvents, despite the presence of the methyl groups. |

| Water (Protic) | Water | Insoluble (with reaction) | TMSA is expected to be insoluble in water and will undergo slow hydrolysis to form tetramethylsuccinic acid.[1] Succinic anhydride is also very slightly soluble and hydrolyzes.[3] |

Reactivity and Stability in Solvents: A Critical Consideration

A crucial aspect of handling TMSA is its reactivity towards nucleophilic solvents, particularly protic solvents like water and alcohols.[1]

-

Hydrolysis: In the presence of water, TMSA will hydrolyze to form 2,2,3,3-tetramethylsuccinic acid. This reaction can be slow at neutral pH but is accelerated by acidic or basic conditions.[1]

-

Alcoholysis: Alcohols will react with TMSA in a nucleophilic acyl substitution reaction to open the anhydride ring and form a monoester of tetramethylsuccinic acid.[1]

This reactivity profile means that for applications where the anhydride functionality is to be preserved, the use of aprotic solvents is mandatory. If TMSA is used as a starting material for the synthesis of its corresponding di-acid or mono-ester, then water or an alcohol can be used as the reactive solvent.

Experimental Determination of Solubility

Given the predictive nature of the solubility profile, it is imperative for researchers to experimentally determine the solubility of TMSA in their specific solvent system. The following is a standardized protocol for this purpose.

Gravimetric Method for Solubility Determination

This method involves preparing a saturated solution at a specific temperature and then determining the mass of the dissolved solid in a known mass or volume of the solvent.

Materials and Equipment:

-

This compound (TMSA)

-

Solvent of interest

-

Analytical balance

-

Vials with screw caps

-

Constant temperature bath (e.g., shaker bath or stirred oil bath)

-

Syringe filters (PTFE or other solvent-compatible material)

-

Oven or vacuum oven

Protocol:

-

Preparation of a Saturated Solution:

-

Add an excess amount of TMSA to a known volume or mass of the solvent in a vial. An excess is confirmed by the presence of undissolved solid.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature bath set to the desired experimental temperature.

-

Allow the mixture to equilibrate for a sufficient time (e.g., 24-48 hours) with continuous agitation to ensure saturation.

-

-

Sample Collection:

-

Once equilibrated, stop the agitation and allow the undissolved solid to settle.

-

Carefully draw a known volume of the supernatant (the clear saturated solution) using a pre-warmed syringe to prevent premature crystallization.

-

Immediately attach a syringe filter and dispense the filtered solution into a pre-weighed vial.

-

-

Solvent Evaporation and Mass Determination:

-

Record the mass of the vial containing the filtered saturated solution.

-

Place the vial in an oven or vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the TMSA.

-

Once all the solvent has evaporated, cool the vial to room temperature in a desiccator and weigh it.

-

Repeat the drying and weighing process until a constant mass is achieved.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved TMSA by subtracting the initial mass of the empty vial from the final mass of the vial with the dried solid.

-

Calculate the mass of the solvent by subtracting the mass of the dissolved TMSA and the initial mass of the vial from the mass of the vial with the saturated solution.

-

Express the solubility in desired units, such as g/100 g of solvent or mg/mL.

-

Caption: A stepwise workflow for the gravimetric determination of solubility.

Conclusion

References

-

ScienceLab.com. Material Safety Data Sheet Succinic anhydride. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 7922, Succinic anhydride. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 141941, this compound. [Link]

-

Krzyżanowski, M., Aishee, S. M., Singh, N., & Goldsmith, B. R. (2023). Case study of organic solubility predictions for maleic anhydride and oxindole. ResearchGate. [Link]

-

ResearchGate. Modification of Lysyl Side Chains Using Succinic Anhydride. [Link]

-

American Chemical Society. Predicting solubility curves via a thermodynamic cycle and machine learning. [Link]

-

National Institutes of Health. Physics-Based Solubility Prediction for Organic Molecules. [Link]

-

Wikipedia. 2,2,3,3-Tetramethylsuccinic acid. [Link]

-

ChemRxiv. Accurately predicting solubility curves via a thermodynamic cycle, machine learning, and solvent ensembles. [Link]

-

R Discovery. Cyclic Anhydrides Research Articles. [Link]

-

Chemister.ru. maleic anhydride. [Link]

-

ResearchGate. Solubility of succinic anhydride in different pure solvents and binary solvent mixtures with the temperature range from 278.15 to 333.15 K. [Link]

-

National Institutes of Health. Solubility, Emulsification and Surface Properties of Maleic Anhydride, Perfluorooctyl and Alkyl Meth-Acrylate Terpolymers. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 11089, Trimellitic anhydride. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 7923, Maleic Anhydride. [Link]

-

Wikipedia. Succinic anhydride. [Link]

-

Muby Chemicals. Succinic Anhydride or Succinic Acid Anhydride Manufacturers, with SDS GHS MSDS Sheet. [Link]

-

National Institutes of Health. Conformations, energies, and intramolecular hydrogen bonds in dicarboxylic acids: implications for the design of synthetic dicarboxylic acid receptors. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 20051, Methylsuccinic anhydride. [Link]

-

National Institutes of Health. Experimental and Theoretical Investigation of Hydrogen-Bonding Interactions in Cocrystals of Sulfaguanidine. [Link]

-

National Institutes of Health. Solubility, Emulsification and Surface Properties of Maleic Anhydride, Perfluorooctyl and Alkyl Meth-Acrylate Terpolymers. [Link]

-

ResearchGate. Solubility comparison in dichloromethane. [Link]

-

RSC Publishing. The hydrolysis of carboxylic anhydrides. Part IV. Succinic and tetramethylsuccinic anhydrides. [Link]

-

ResearchGate. Solubility of maleic anhydride in methanol + (acetone, ethyl acetate) from 278.15 to 323.15 K. [Link]

Sources

An In-Depth Technical Guide to 3,3,4,4-Tetramethyloxolane-2,5-dione for Advanced Chemical and Pharmaceutical Applications

This guide provides a comprehensive technical overview of 3,3,4,4-tetramethyloxolane-2,5-dione, a sterically hindered cyclic anhydride, for researchers, scientists, and professionals in drug development. This document delves into its nomenclature, synthesis, chemical properties, and critically, its applications where its unique structural attributes are leveraged to achieve specific chemical outcomes.

Chemical Identity and Nomenclature

The compound of focus is systematically named 3,3,4,4-tetramethyloxolane-2,5-dione according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.[1] However, in scientific literature and commercial contexts, it is more commonly referred to by its synonym, tetramethylsuccinic anhydride .[1] Another frequently used synonym is 3,3,4,4-tetramethyltetrahydrofuran-2,5-dione . For brevity and ease of reference, the acronym TMSA is also utilized.[1]

This molecule is the anhydride derivative of 2,2,3,3-tetramethylsuccinic acid.[1] The presence of four methyl groups on the carbon atoms adjacent to the carbonyl groups introduces significant steric bulk, a defining characteristic that governs its reactivity and utility.

Table 1: Chemical Identifiers and Properties

| Identifier/Property | Value |

| IUPAC Name | 3,3,4,4-tetramethyloxolane-2,5-dione |

| Synonyms | This compound, 3,3,4,4-tetramethyltetrahydrofuran-2,5-dione, TMSA |

| CAS Number | 35046-68-5 |

| Molecular Formula | C₈H₁₂O₃ |

| Molecular Weight | 156.18 g/mol |

| Appearance | White crystalline solid |

| Melting Point | 147 °C |

| Boiling Point | 226.1 °C at 760 mmHg |

Synthesis of this compound: A Protocol Driven by Dehydration

The primary and most direct route to this compound is through the intramolecular dehydration of its corresponding dicarboxylic acid, 2,2,3,3-tetramethylsuccinic acid. This transformation involves the removal of a water molecule to form the stable five-membered anhydride ring.

Causality in Experimental Design

The choice of dehydrating agent is critical for the efficiency of this synthesis. While thermal dehydration is possible, the use of a chemical dehydrating agent such as acetic anhydride is preferred in a laboratory setting. Acetic anhydride serves a dual purpose: it acts as a solvent for the dicarboxylic acid and stoichiometrically removes the water formed during the reaction, driving the equilibrium towards the product. The elevated reaction temperature is necessary to overcome the activation energy for the cyclization and to facilitate the removal of the acetic acid byproduct.

Detailed Experimental Protocol: Dehydration of 2,2,3,3-Tetramethylsuccinic Acid

This protocol is a self-validating system, designed for high yield and purity of the final product.

Materials:

-

2,2,3,3-Tetramethylsuccinic acid

-

Acetic anhydride

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer

-

Crystallizing dish

-

Vacuum filtration apparatus

-

Anhydrous ether (for washing)

Procedure:

-

In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2,2,3,3-tetramethylsuccinic acid and a 3-molar excess of acetic anhydride.

-

Heat the mixture to reflux with continuous stirring. The dicarboxylic acid will gradually dissolve as it reacts.

-

Maintain the reflux for a period of 2-3 hours to ensure complete conversion. The progress of the reaction can be monitored by the cessation of acetic acid evolution.

-

After the reflux period, allow the reaction mixture to cool to room temperature. As the solution cools, this compound will begin to crystallize.

-

To maximize crystal formation, cool the mixture in an ice bath.

-

Collect the crystalline product by vacuum filtration.

-